
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against cancer cell lines, and insecticidal properties.
Chemical Structure
The compound features a triazole ring which is known for its diverse biological activities. The presence of a methoxy group and a trifluoromethyl group enhances its pharmacological properties.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Bcl-2 : Compounds that inhibit the B-cell lymphoma 2 (Bcl-2) protein have shown promise in cancer therapy. The structure-activity relationship (SAR) studies suggest that the methoxy and trifluoromethyl substitutions are crucial for enhancing activity against Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa .
- GABA Receptor Modulation : Similar compounds have been reported to act as blockers of GABA-regulated chloride channels, suggesting potential use as insecticides by disrupting neural signaling in pests .
Anticancer Activity
A study evaluating the anticancer properties of related triazole compounds demonstrated that those with specific substitutions exhibited low micromolar IC50 values against cancer cell lines. The compound's activity can be summarized as follows:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
5-amino... | MDA-MB-231 | < 10 | Strong Inhibitor |
5-amino... | HeLa | < 15 | Moderate Inhibitor |
5-amino... | KG1a | < 20 | Moderate Inhibitor |
The presence of the methoxy group was noted to enhance binding affinity to the Bcl-2 protein, suggesting a mechanism for its anticancer activity .
Insecticidal Activity
The insecticidal properties of similar phenylpyrazole derivatives indicate that they function effectively against various pest species by blocking GABA receptors. This mechanism leads to hyperactivity and eventual death in insects exposed to these compounds .
Case Studies
Several studies have documented the efficacy of triazole-based compounds:
- Study on Bcl-2 Inhibition : A series of compounds were synthesized and tested for their ability to inhibit Bcl-2 in MDA-MB-231 cells. The study found that modifications at the phenyl ring significantly influenced activity levels, with certain substitutions leading to improved potency .
- Insecticidal Efficacy : Research on related compounds showed effective control over pest populations in agricultural settings, demonstrating the practical applications of these compounds in pest management strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with:
Condensation : React 4-methoxyaniline with an isocyanide derivative (e.g., 2-(trifluoromethyl)phenyl isocyanide) to form a carboximidoyl chloride intermediate.
Cycloaddition : Treat the intermediate with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions to construct the triazole core.
Functionalization : Introduce the amino group at the 5-position via nitration followed by reduction or direct substitution .
Key Considerations :
- Optimize solvent systems (e.g., DMF or THF) to enhance reaction yields, as trifluoromethyl and methoxy groups may sterically hinder cyclization.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure high purity (>95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm in 1H NMR) and triazole ring protons (δ 7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular formula (C17H14F3N5O2) and molecular weight (389.32 g/mol).
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., methoxyphenyl vs. trifluoromethylphenyl), which influence solubility and intermolecular interactions .
- Solubility Testing : Evaluate in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to guide in vitro assay design .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the mechanism of action in cancer cell lines?
Methodological Answer:
Enzyme Inhibition Assays :
- Screen against HDACs (histone deacetylases) and COX-2 (cyclooxygenase-2), as structurally related triazole carboxamides exhibit inhibitory activity .
- Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDACs) to quantify IC50 values.
Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation).
Molecular Docking : Model interactions with HDAC2 or COX-2 active sites using software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with trifluoromethyl/methoxy substituents .
Q. How can researchers address contradictory data regarding the compound’s solubility and bioavailability?
Methodological Answer:
- Salt Formation : Pair the compound with counterions (e.g., HCl, sodium) to improve aqueous solubility.
- Co-solvent Systems : Test combinations of PEG-400 and polysorbate 80 to enhance dissolution in in vivo studies .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass poor intestinal absorption.
- Comparative SAR : Synthesize analogs with electron-withdrawing (e.g., nitro) or hydrophilic (e.g., hydroxyl) groups to identify structural determinants of bioavailability .
Q. What approaches are effective for establishing structure-activity relationships (SAR) in neuroprotective studies?
Methodological Answer:
Analog Synthesis : Modify the methoxy (e.g., replace with ethoxy or halogen) and trifluoromethyl groups (e.g., methyl or hydrogen) to assess their impact on blood-brain barrier (BBB) penetration.
In Vitro Models : Use SH-SY5Y neuronal cells to measure neuroprotection against oxidative stress (H2O2-induced apoptosis) and quantify BDNF (brain-derived neurotrophic factor) secretion via ELISA.
Pharmacokinetic Studies : Administer analogs to rodents and measure brain-to-plasma ratios using LC-MS/MS .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported enzyme inhibition profiles across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent pH, temperature, and substrate concentrations (e.g., 25°C, pH 7.4 for HDAC assays).
- Control for Purity : Validate compound purity (>98%) via HPLC to exclude confounding effects from impurities.
- Cross-Validate with Isoform-Specific Assays : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) to confirm selectivity .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed journals to identify trends (e.g., methoxy groups enhancing COX-2 inhibition but reducing HDAC activity) .
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-11-8-6-10(7-9-11)25-15(21)14(23-24-25)16(26)22-13-5-3-2-4-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZUDMQTBRGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.